

In-depth Technical Guide: ^{13}C NMR of 5-Bromo-2-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-iodo-3-methoxypyridine

Cat. No.: B1290994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **5-Bromo-2-iodo-3-methoxypyridine**. Due to the absence of publicly available experimental ^{13}C NMR data for this specific compound, this document presents predicted chemical shifts to serve as a reference for researchers. It also includes a standardized experimental protocol for acquiring such data.

Predicted ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **5-Bromo-2-iodo-3-methoxypyridine**. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring. The carbon atoms are numbered according to standard IUPAC nomenclature as illustrated in the molecular structure diagram below.

Carbon Atom	Predicted Chemical Shift (δ) in ppm
C2	~100.5
C3	~158.2
C4	~125.7
C5	~115.3
C6	~148.9
-OCH ₃	~57.1

Note: These are predicted values and may differ from experimental results.

Molecular Structure and Atom Numbering

The diagram below illustrates the molecular structure of **5-Bromo-2-iodo-3-methoxypyridine** with the carbon atoms numbered for correlation with the ¹³C NMR data table.

Caption: Molecular structure of **5-Bromo-2-iodo-3-methoxypyridine** with atom numbering.

Experimental Protocols

The following section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a solid organic compound like **5-Bromo-2-iodo-3-methoxypyridine**.

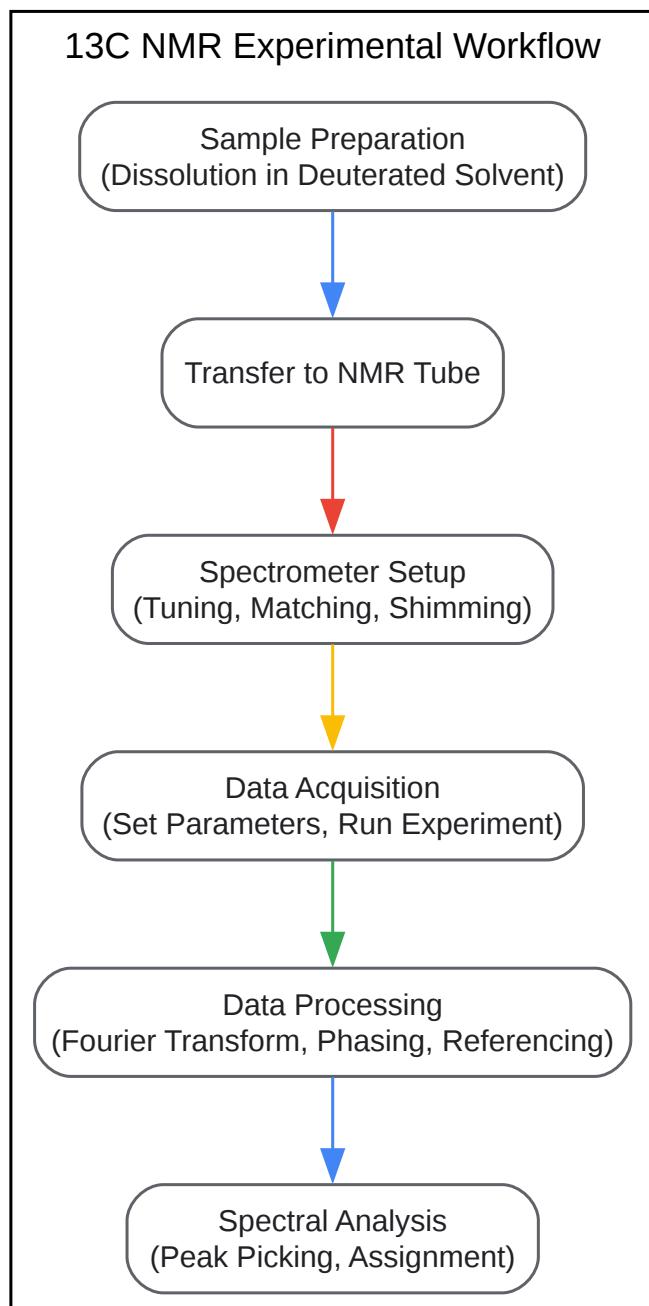
1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **5-Bromo-2-iodo-3-methoxypyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). The choice of solvent will depend on the solubility of the compound.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and match the ^{13}C probehead to the appropriate frequency.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:


- Experiment: A standard proton-decoupled ^{13}C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).
- Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
- Number of Scans: This will vary depending on the sample concentration and the desired signal-to-noise ratio. A starting point could be 1024 scans, with adjustments made as necessary.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Perform baseline correction.
- Integrate the peaks if quantitative analysis is required, although this is less common for standard ^{13}C NMR.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for acquiring a ¹³C NMR spectrum.

[Click to download full resolution via product page](#)

Caption: General workflow for ^{13}C NMR spectroscopy.

This guide provides a foundational understanding of the ^{13}C NMR characteristics of **5-Bromo-2-iodo-3-methoxypyridine** for research and development purposes. The provided predicted data and experimental protocols are intended to facilitate the design of experiments and the interpretation of results.

- To cite this document: BenchChem. [In-depth Technical Guide: ^{13}C NMR of 5-Bromo-2-iodo-3-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290994#13c-nmr-of-5-bromo-2-iodo-3-methoxypyridine\]](https://www.benchchem.com/product/b1290994#13c-nmr-of-5-bromo-2-iodo-3-methoxypyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com